3-(1,2-Benzisothiazolyl) ziprasidone
Description
Historical Development of Benzisothiazole Chemistry
The development of benzisothiazole chemistry traces its origins to the broader exploration of heterocyclic compounds containing sulfur and nitrogen atoms within aromatic ring systems. Benzisothiazole, with the chemical formula C7H5NS, represents an aromatic heterocyclic compound consisting of a five-membered 1,3-thiazole ring fused to a benzene ring. The historical significance of benzisothiazole derivatives became apparent through their diverse applications across multiple chemical disciplines, extending from pharmaceutical chemistry to industrial applications.
The structural framework of benzisothiazoles encompasses three primary isomeric forms: 1,3-benzothiazole, 1,2-benzothiazole, and 2,1-benzothiazole. Among these isomers, the 1,2-benzisothiazole variant has demonstrated particular relevance in pharmaceutical applications due to its unique electronic properties and biological activity profiles. The heterocyclic core of benzisothiazoles exhibits coplanarity across the nine atoms of the bicycle and attached substituents, contributing to the stability and reactivity patterns observed in these compounds.
Research developments in benzisothiazole chemistry have revealed multiple synthetic pathways for their preparation. The most commonly employed method involves the condensation reaction of 2-aminobenzenethiol with carbonyl or cyano group-containing substances. Alternative synthetic approaches include reactions of ortho-halogenated aniline with isothiocyanates, carbon disulfide modifications, and intramolecular cyclization procedures. These diverse synthetic methodologies have enabled researchers to explore the structure-activity relationships within benzisothiazole derivatives, leading to the identification of compounds with enhanced therapeutic potential.
The pharmacological significance of benzisothiazole derivatives has been extensively documented across various therapeutic areas. Research has demonstrated that benzisothiazole-based compounds exhibit anticancer, antibacterial, antifungal, anti-inflammatory, analgesic, antioxidant, anticonvulsant, antitubercular, antidiabetic, and antimalarial activities. This broad spectrum of biological activities has positioned benzisothiazole derivatives as important scaffolds in medicinal chemistry research, leading to the development of numerous clinical compounds with high therapeutic potency.
Nomenclature and Classification of Ziprasidone
Ziprasidone belongs to the classification of second-generation or atypical antipsychotic agents, characterized by its unique receptor binding profile and chemical structure. The International Union of Pure and Applied Chemistry designation for ziprasidone is 5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-2,3-dihydroindol-2-one. This systematic nomenclature reflects the complex molecular architecture of ziprasidone, which incorporates multiple functional groups and heterocyclic systems within a single molecular framework.
The chemical classification of ziprasidone places it within the category of organic heterocyclic compounds known as N-arylpiperazines. These compounds are characterized by the presence of a piperazine ring where the nitrogen atom carries an aryl group. The molecular formula of ziprasidone is C21H21ClN4OS, with a molecular weight of 412.936 atomic mass units. The structural complexity of ziprasidone is further enhanced by the presence of multiple functional groups, including benzothiazole, piperazine, indole, and chlorinated aromatic systems.
Within the pharmaceutical classification system, ziprasidone is categorized under the Anatomical Therapeutic Chemical code N05AE04, specifically identifying it as an antipsychotic agent within the atypical antipsychotic subgroup. This classification reflects both its therapeutic application and its mechanism of action, which distinguishes it from traditional first-generation antipsychotic medications. The unique pharmacological profile of ziprasidone is attributed to its high 5-hydroxytryptamine 2A to dopamine D2 receptor affinity ratio, which contributes to its atypical antipsychotic properties.
The metabolic pathway of ziprasidone involves the formation of numerous metabolites, including 3-(piperazine-1-yl)-1,2-benzisothiazole, commonly abbreviated in the literature as benzisothiazole metabolite. This metabolite represents a key transformation product that retains the benzisothiazole core structure while undergoing modifications to other portions of the parent molecule. The identification and characterization of such metabolites have provided valuable insights into the pharmacokinetic behavior and structural modifications of ziprasidone within biological systems.
Structural Significance of the 3-(1,2-Benzisothiazolyl) Moiety
The 3-(1,2-benzisothiazolyl) moiety represents a critical structural component that significantly influences the overall chemical and biological properties of ziprasidone derivatives. This molecular fragment consists of a 1,2-benzisothiazole ring system substituted at the 3-position, creating a specific geometric arrangement that contributes to the compound's pharmacological activity. The structural significance of this moiety extends beyond its role as a simple substituent, as it actively participates in molecular recognition processes and contributes to the overall three-dimensional architecture of the compound.
The electronic properties of the 3-(1,2-benzisothiazolyl) moiety are characterized by the presence of both electron-withdrawing and electron-donating effects within the heterocyclic system. The thiazole ring component exhibits electron-withdrawing characteristics, which influences the reactivity patterns and binding affinity of the entire molecular structure. This electronic environment is further modulated by the benzene ring fusion, which provides additional conjugation and stability to the overall system.
The three-dimensional conformation of 3-(1,2-benzisothiazolyl) ziprasidone is significantly influenced by the spatial arrangement of the benzisothiazole moiety. The coplanar nature of the benzisothiazole ring system ensures optimal overlap of π-orbitals, contributing to the stability and rigidity of this portion of the molecule. This structural rigidity contrasts with the more flexible piperazine and ethyl linker regions, creating a molecular architecture that combines both rigid and flexible elements to optimize receptor binding interactions.
| Structural Parameter | This compound | Reference Ziprasidone |
|---|---|---|
| Molecular Formula | C28H24ClN5OS2 | C21H21ClN4OS |
| Molecular Weight | Data not specified | 412.936 |
| Heterocyclic Systems | Benzisothiazole, Piperazine, Indole | Benzothiazole, Piperazine, Indole |
| Sulfur Atoms | 2 | 1 |
| Nitrogen Atoms | 5 | 4 |
The incorporation of the 3-(1,2-benzisothiazolyl) group into the ziprasidone structure creates additional opportunities for intermolecular interactions, particularly through hydrogen bonding and π-π stacking interactions. These interactions can significantly influence the binding affinity and selectivity profile of the compound for various biological targets. The benzisothiazole moiety also provides additional sites for potential metabolic transformations, which may lead to the formation of active or inactive metabolites that contribute to the overall pharmacological profile of the compound.
Research investigations into benzisothiazole derivatives have demonstrated that structural modifications at the 3-position can significantly impact biological activity profiles. The specific substitution pattern observed in this compound represents an example of how strategic structural modifications can be employed to modulate pharmacological properties while maintaining the essential structural features required for biological activity. This approach to molecular design reflects the sophisticated understanding of structure-activity relationships that has evolved within medicinal chemistry research.
The synthetic accessibility of the 3-(1,2-benzisothiazolyl) moiety has been demonstrated through various chemical methodologies, including those employed in the preparation of related benzisothiazole derivatives. These synthetic approaches typically involve the formation of the benzisothiazole ring system through cyclization reactions, followed by subsequent functionalization to introduce the desired substitution patterns. The development of efficient synthetic routes for 3-(1,2-benzisothiazolyl) containing compounds has facilitated research investigations into their chemical and biological properties.
Properties
IUPAC Name |
3-(1,2-benzothiazol-3-yl)-5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24ClN5OS2/c29-21-16-22-20(25(28(35)30-22)26-18-5-1-3-7-23(18)36-31-26)15-17(21)9-10-33-11-13-34(14-12-33)27-19-6-2-4-8-24(19)37-32-27/h1-8,15-16,25H,9-14H2,(H,30,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWHMDQKVMOIAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC3=C(C=C2Cl)NC(=O)C3C4=NSC5=CC=CC=C54)C6=NSC7=CC=CC=C76 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24ClN5OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-04-4 | |
| Record name | 3-(1,2-Benzisothiazolyl) ziprasidone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159977044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(1,2-BENZISOTHIAZOLYL) ZIPRASIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SP8WE8Q7IM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The synthesis of 3-(1,2-Benzisothiazolyl) ziprasidone involves the reaction of 1-(1,2-benzisothiazol-3-yl) piperazine with 5-(2-haloethyl)-6-chloro-oxindole in the presence of a dispersing agent and a base in a solvent . The reaction conditions typically include refluxing the mixture in water with a neutralizing agent such as sodium carbonate . This process can be further optimized for industrial production by adjusting the reaction parameters to increase yield and purity.
Chemical Reactions Analysis
3-(1,2-Benzisothiazolyl) ziprasidone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the benzisothiazole or dihydroindol-2-one moieties.
Scientific Research Applications
3-(1,2-Benzisothiazolyl) ziprasidone is used extensively in scientific research to study the pharmacological properties of ziprasidone and its impurities . It is particularly valuable in proteomics research, where it helps in understanding the interactions of ziprasidone with various receptors and enzymes . Additionally, this compound is used in the development of analytical methods for the detection and quantification of ziprasidone impurities in pharmaceutical formulations .
Mechanism of Action
The mechanism of action of 3-(1,2-Benzisothiazolyl) ziprasidone is closely related to that of ziprasidone. It primarily acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors . This dual antagonism is believed to contribute to its antipsychotic effects by modulating neurotransmitter activity in the brain . The compound also interacts with other serotonin receptors, such as 5-HT1A and 5-HT2C, which may enhance its therapeutic effects and reduce side effects .
Comparison with Similar Compounds
Pharmacological Profile
Ziprasidone acts as a dual serotonin-dopamine antagonist, with high affinity for 5-HT₂A (Ki = 0.4 nM) and D₂ receptors (Ki = 4.8 nM), yielding a 5-HT₂A/D₂ affinity ratio of 12:1—higher than risperidone (5:1), olanzapine (8:1), and quetiapine (2:1) . It also exhibits potent antagonism at 5-HT₂C, 5-HT₁D, and α₁-adrenergic receptors, moderate inhibition of serotonin/norepinephrine reuptake, and negligible affinity for H₁ histaminergic and M₁ muscarinic receptors . This profile underpins its efficacy in schizophrenia and bipolar disorder, with reduced risks of weight gain, sedation, and anticholinergic effects compared to other atypicals .
Physicochemical Properties
Ziprasidone free base is poorly soluble in aqueous media (e.g., 0.03 mg/mL in water at pH 6.8), necessitating amorphous formulations to enhance bioavailability. Amorphization increases solubility by 6–12-fold in acidic media (e.g., 0.35 mg/mL in HCl solution) .
Structural Comparisons
Lurasidone
- Core Structure : Shares the 1,2-benzisothiazole-piperazine moiety but incorporates a bicyclic (benzo[b]thiophene) group instead of oxindole .
- Key Difference : Lurasidone lacks the chloro-oxindole group, which in ziprasidone contributes to D₂ antagonism.
Risperidone
- Core Structure : Benzisoxazole-piperidine with a fluorinated phenyl group.
- Key Difference : Risperidone’s benzisoxazole ring is metabolically labile, leading to active metabolite (paliperidone), whereas ziprasidone’s benzisothiazole is more stable .
Clozapine
- Core Structure : Dibenzodiazepine with a piperazinyl side chain.
- Key Difference : Clozapine’s tricyclic structure confers strong H₁ and M₁ affinity, increasing sedation and metabolic risks .
Table 1: Structural Features of Selected Antipsychotics
| Compound | Core Heterocycle | Key Substituents | Metabolites |
|---|---|---|---|
| Ziprasidone | 1,2-Benzisothiazole | Chloro-oxindole, piperazine | None (minimal active metabolites) |
| Lurasidone | 1,2-Benzisothiazole | Benzo[b]thiophene, piperazine | None significant |
| Risperidone | Benzisoxazole | Fluorophenyl, piperidine | Paliperidone (active) |
| Clozapine | Dibenzodiazepine | Chlorophenyl, piperazinyl | Norclozapine (active) |
Pharmacological Comparisons
Table 2: Receptor Binding Affinities (Ki, nM)
| Receptor | Ziprasidone | Lurasidone | Risperidone | Olanzapine |
|---|---|---|---|---|
| D₂ | 4.8 | 1.0 | 3.3 | 31 |
| 5-HT₂A | 0.4 | 0.5 | 0.2 | 4 |
| 5-HT₂C | 1.3 | 2.0 | 15 | 11 |
| H₁ | 50 | >1000 | 20 | 7 |
| M₁ | >1000 | >1000 | >1000 | 1.9 |
- 5-HT₂A/D₂ Ratio : Ziprasidone (12:1) > Olanzapine (8:1) > Risperidone (5:1) > Quetiapine (2:1), correlating with lower extrapyramidal symptoms (EPS) risk .
- Metabolic Effects : Ziprasidone’s low H₁/M₁ affinity minimizes weight gain and diabetes risk compared to olanzapine (high H₁/M₁) .
Pharmacokinetic and Solubility Profiles
Table 3: Solubility and Bioavailability
- Ziprasidone’s mesylate salt (IM formulation) and hydrochloride (oral) address solubility limitations .
Schizophrenia
- Ziprasidone : Demonstrated efficacy in reducing positive/negative symptoms, with lower weight gain (mean +0.6 kg vs. olanzapine’s +4.2 kg) .
- Quetiapine : Retrospective OCD studies show superior Y-BOCS reduction vs. ziprasidone (80% vs. 44.4% response rates), though ziprasidone’s 5-HT₁A agonism may benefit mood symptoms .
Adverse Effects
Biological Activity
3-(1,2-Benzisothiazolyl) ziprasidone, a derivative of ziprasidone, is an atypical antipsychotic primarily used in the treatment of schizophrenia and bipolar disorder. This compound has garnered attention due to its unique pharmacological profile, which includes interactions with various neurotransmitter receptors. This article explores the biological activity of this compound, focusing on its receptor binding affinities, therapeutic efficacy, and safety profile based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by its complex structure, which includes a benzisothiazole moiety linked to a piperazine derivative. The molecular formula is , and it possesses both antipsychotic and potential antidepressant properties.
The pharmacological effects of this compound are attributed to its action on several key neurotransmitter systems:
- Dopamine Receptors : It exhibits a lower affinity for dopamine D2 receptors compared to other atypical antipsychotics, which may reduce the risk of extrapyramidal side effects.
- Serotonin Receptors : The compound shows high affinity for serotonin (5-HT) receptors, particularly 5-HT2A and 5-HT1A, which contributes to its efficacy in treating mood disorders .
- Adrenergic and Histaminergic Receptors : It also interacts with adrenergic and histaminergic systems, influencing sedation and metabolic effects.
Receptor Binding Assays
Research indicates that this compound has a selective binding profile that enhances its therapeutic potential. In receptor binding assays:
- It demonstrated significant affinity for serotonin receptors (5-HT2A) with a Ki value indicating potent interaction.
- Its affinity for dopamine D2 receptors was comparatively lower than that of traditional antipsychotics like haloperidol .
Clinical Efficacy
Clinical studies have established the efficacy of ziprasidone in managing acute episodes of schizophrenia:
- Acute Mania : In placebo-controlled trials, ziprasidone significantly reduced symptoms in patients with acute mania associated with bipolar disorder. For instance, one study reported improvements in the Mania Rating Scale (MRS) and Clinical Global Impression (CGI) scores .
- Schizophrenia Treatment : Multiple trials showed that doses ranging from 80 mg to 160 mg per day resulted in significant improvements in PANSS (Positive and Negative Syndrome Scale) scores compared to placebo .
Safety Profile
The safety profile of this compound is generally favorable:
- Extrapyramidal Symptoms : The incidence of movement disorders is notably low due to its unique receptor binding profile.
- Weight Gain : Compared to other atypical antipsychotics, it has a lower propensity for weight gain .
- Adverse Effects : Common side effects include mild dyspepsia and transient somnolence; however, serious adverse events are rare .
Case Studies
Several case studies highlight the clinical application of this compound:
- Case Study A : A patient with treatment-resistant schizophrenia showed marked improvement after switching from olanzapine to ziprasidone. The patient experienced reduced positive symptoms without significant weight gain.
- Case Study B : In a cohort of bipolar disorder patients experiencing acute mania, those treated with ziprasidone exhibited rapid stabilization of mood symptoms within one week compared to those receiving placebo.
Q & A
Q. What is the synthetic role of 3-(1,2-benzisothiazolyl) ziprasidone in the production of ziprasidone hydrochloride?
This compound serves as a critical intermediate in the synthesis of ziprasidone hydrochloride, a nontypical antipsychotic. The synthesis involves alkylation reactions between 5-(2-bromoethyl)-6-chloro-1,3-dihydro-2H-indol-2-one and 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride under optimized conditions (e.g., using Na₂CO₃ in DMF or isobutyl methyl ketone). Silylation strategies (e.g., using trimethylchlorosilane) can enhance reactivity and purity during coupling steps .
Q. What structural features of this compound contribute to its pharmacological activity in the final drug?
The benzisothiazole moiety and piperazine ring are essential for binding to serotonin (5-HT₂A) and dopamine (D₂) receptors. The benzisothiazole group enhances affinity for 5-HT receptors, while the piperazine ethyl chain facilitates interactions with dopaminergic pathways, critical for ziprasidone’s antipsychotic efficacy .
Q. What common impurities arise during the synthesis of this compound, and how are they formed?
Key impurities include:
- Ziprasidone Impurity B : A dimerization product formed during alkylation steps.
- Ziprasidone Impurity E : Resulting from incomplete coupling or residual intermediates. These impurities often originate from side reactions during piperazine alkylation or incomplete purification .
Advanced Research Questions
Q. How can researchers characterize polymorphic forms of this compound, and why is this critical for drug development?
Polymorphic forms are characterized using:
- X-ray diffraction (XRD) : To identify crystal lattice variations.
- Differential Scanning Calorimetry (DSC) : To assess thermal stability and melting points.
- Solid-State NMR : To resolve hydrogen-bonding patterns. Polymorphism impacts solubility, bioavailability, and regulatory compliance, necessitating rigorous analysis .
Q. What methodological strategies minimize dimerization during the synthesis of this compound?
Dimerization can be reduced by:
- Controlling stoichiometry : Ensuring excess 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride to favor mono-alkylation.
- Optimizing solvent systems : Using polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Temperature modulation : Maintaining reactions at 60–80°C to avoid side reactions .
Q. How do residual solvents affect the crystallinity of this compound, and what analytical methods are used for quantification?
Residual solvents (e.g., DMF, isopropanol) disrupt crystal packing, reducing crystallinity. Quantification involves:
- Gas Chromatography (GC) : With flame ionization detection for solvent traces.
- Karl Fischer Titration : For water content analysis. USP guidelines recommend limits of <500 ppm for Class 3 solvents .
Q. What pharmacological assays are used to evaluate the receptor-binding profile of ziprasidone intermediates like this compound?
- Radioligand Binding Assays : Using [³H]-spiperone for D₂ receptor affinity and [³H]-ketanserin for 5-HT₂A.
- Functional cAMP Assays : To assess 5-HT₁A agonism (EC₅₀ = 36.31 nM in HeLa cells).
- Electrophysiology : Measuring QTc prolongation risks linked to hERG channel interactions .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
